molecular formula C9H17O4P B14697782 Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester CAS No. 31675-38-4

Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester

Cat. No.: B14697782
CAS No.: 31675-38-4
M. Wt: 220.20 g/mol
InChI Key: YYGVYWDCUYZSTC-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester is a chemical compound with a unique structure that includes a cyclopentene ring and a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester typically involves the reaction of a cyclopentene derivative with a phosphonic acid ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or alkane.

Scientific Research Applications

Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can be compared with other similar compounds, such as:

  • Phosphonic acid, [(3-hydroxy-1-cyclopenten-1-yl)methyl]-, diethyl ester
  • Isopropyl (3-hydroxy-1-cyclopenten-1-yl)methylphosphinate

These compounds share similar structural features but may differ in their reactivity, stability, and applications

Properties

CAS No.

31675-38-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

3-diethoxyphosphorylcyclopent-2-en-1-ol

InChI

InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h7-8,10H,3-6H2,1-2H3

InChI Key

YYGVYWDCUYZSTC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(CC1)O)OCC

Origin of Product

United States

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